molecular formula C13H12Cl2N2S B11430764 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

Cat. No.: B11430764
M. Wt: 299.2 g/mol
InChI Key: ZHDIXPHJPYKXMM-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is a synthetic organic compound characterized by its unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of dichlorophenyl and diazaspiro groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves the spirocyclization of appropriate precursors. One common method includes the reaction of 3,4-dichloroaniline with a suitable spirocyclic ketone under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide (NaOH) in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as zeolites, can enhance the efficiency of the reaction by providing a suitable environment for the spirocyclization process . Optimization of reaction parameters, including temperature, pressure, and reactant concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl ring, where nucleophiles replace one or both chlorine atoms.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, acetic acid (CH₃COOH) as a solvent.

    Reduction: LiAlH₄, tetrahydrofuran (THF) as a solvent.

    Substitution: Sodium methoxide (NaOCH₃), methanol (CH₃OH) as a solvent.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.

    Chemical Biology: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit monoamine oxidase (MAO) enzymes, leading to increased levels of neurotransmitters in the brain . This interaction is facilitated by the compound’s ability to fit into the active site of the enzyme, forming stable complexes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature differentiates it from other dichlorophenyl-containing compounds, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C13H12Cl2N2S

Molecular Weight

299.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione

InChI

InChI=1S/C13H12Cl2N2S/c14-9-4-3-8(7-10(9)15)11-12(18)17-13(16-11)5-1-2-6-13/h3-4,7H,1-2,5-6H2,(H,17,18)

InChI Key

ZHDIXPHJPYKXMM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)NC(=S)C(=N2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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